molecular formula C16H14N2O3S2 B2505608 N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896337-23-8

N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2505608
CAS RN: 896337-23-8
M. Wt: 346.42
InChI Key: XFGWANCWKMXOTF-UHFFFAOYSA-N
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Description

The compound "N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and antiarrhythmic activities. These compounds often contain a benzothiazole scaffold, which is a common feature in many biologically active molecules .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves condensation reactions. For example, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a method known for its efficiency and reduced reaction times . These methods could potentially be adapted for the synthesis of "N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzothiazole ring and a sulfonyl group. The structure of a related compound, 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, shows that the sulfonamide nitrogen atoms have a nearly trigonal-planar geometry, which is significant for the binding interactions of these molecules .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, N-(2-Alkoxycarbonylbenzenesulfenyl)benzimidazoles can react with nucleophiles to yield sulfenylated products . This reactivity could be relevant for further functionalization of "N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide" or for its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of methyl groups and the ability to form non-covalent interactions, such as hydrogen bonds and π-π interactions, can affect the solubility, stability, and overall behavior of these compounds. For example, certain N-(thiazol-2-yl)benzamide derivatives can form gels in organic solvents, which is indicative of their ability to engage in supramolecular interactions .

Scientific Research Applications

Antimalarial and Antiviral Properties

N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide derivatives have shown potential in treating infectious diseases. A study highlighted the synthesis of sulfonamide derivatives showing in vitro antimalarial activity with IC50 values of less than 30µM. The compounds exhibited desirable ADMET properties and did not show cytotoxicity at effective concentrations. Furthermore, the derivatives were studied for their binding energy against SARS-CoV-2 proteins, suggesting potential antiviral applications (Fahim & Ismael, 2021).

Antiarrhythmic Activity

Sulfonamide derivatives, including the specified compound, have been synthesized and demonstrated potent Class III antiarrhythmic activity. These compounds, devoid of effects on conduction, showed promise in both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs) studies. This research points to the potential of these compounds in developing new treatments for arrhythmias without the common side effects associated with many current therapies (Ellingboe et al., 1992).

Anticancer Activity

Several studies have synthesized and evaluated N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide derivatives for their anticancer properties. One such study synthesized indapamide derivatives, which showed proapoptotic activity against melanoma cell lines, suggesting potential use as anticancer agents. Compound SGK 266, in particular, demonstrated significant growth inhibition and was identified as an effective inhibitor of several human carbonic anhydrase isoforms (Yılmaz et al., 2015). Another research developed a series of benzamides and sulfonamides tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some compounds showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Synthesis and Chemical Studies

Research into the synthesis of benzothiazole- and benzimidazole-based heterocycles has provided insights into the chemical behavior and potential applications of these compounds. For example, microwave-mediated synthesis techniques have been employed to create novel heterocycles, offering efficient pathways for the development of compounds with potential biological activities (Darweesh et al., 2016).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-4-3-5-13-14(10)17-16(22-13)18-15(19)11-6-8-12(9-7-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGWANCWKMXOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

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